molecular formula C10H15NO4 B6332903 t-Butyl 2,3-dioxopiperidine-1-carboxylate CAS No. 1936193-52-0

t-Butyl 2,3-dioxopiperidine-1-carboxylate

Cat. No. B6332903
CAS RN: 1936193-52-0
M. Wt: 213.23 g/mol
InChI Key: GWGNUZSFKMXHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl 2,3-dioxopiperidine-1-carboxylate, also known as 2,3-Dioxo-piperidine-1-carboxylic acid tert-butyl ester or 1-Boc-2,3-dioxopiperidine, is a chemical compound with the molecular formula C10H15NO4 . It is offered by several scientific research companies .


Molecular Structure Analysis

The molecular structure of t-Butyl 2,3-dioxopiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl (C=O) groups at the 2nd and 3rd positions of the ring. There is also a carboxylate group attached to the nitrogen in the ring, which is further connected to a tert-butyl group .


Chemical Reactions Analysis

While specific chemical reactions involving t-Butyl 2,3-dioxopiperidine-1-carboxylate are not available, related compounds have been studied. For instance, tert-butyl propiolate derivatives have been used in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes, yielding seven- or eight-membered oxacyclic products .

Scientific Research Applications

Synthesis of Fused Hexacyclic Heterocycles

This compound is used in the synthesis of complex fused hexacyclic heterocycles, which include naphthyridine, acridine, and pyrazole (imidazole) moieties . These structures are significant due to their potential pharmacological activities.

Pharmaceutical Intermediate

As an intermediate, t-Butyl 2,3-dioxopiperidine-1-carboxylate is crucial in the pharmaceutical industry for the development of various drugs, including inhibitors and antimicrobial agents .

Domino Reactions

In organic chemistry, this compound participates in domino reactions, which are sequences of transformations where the product of one reaction serves as the starting material for the next .

Ullmann Csp2-N Coupling Reactions

It is involved in Ullmann Csp2-N coupling reactions, which are used to create carbon-nitrogen bonds, a key step in constructing nitrogen-containing heterocycles .

Knoevenagel Condensation

t-Butyl 2,3-dioxopiperidine-1-carboxylate: is used in Knoevenagel condensation reactions, which form carbon-carbon bonds crucial for the synthesis of various organic compounds .

Michael Addition

This compound is also used in Michael addition reactions, which are conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds .

Cyclization Reactions

It plays a role in cyclization reactions to form cyclic structures, which are fundamental frameworks in many organic molecules .

Ligand-Free Conditions

t-Butyl 2,3-dioxopiperidine-1-carboxylate: is used in reactions under ligand-free conditions, which simplifies the reaction process and reduces the need for additional reagents .

properties

IUPAC Name

tert-butyl 2,3-dioxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(12)8(11)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNUZSFKMXHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,3-dioxopiperidine-1-carboxylate

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